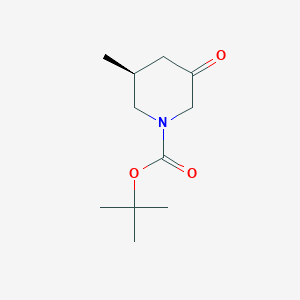
(S)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate
Übersicht
Beschreibung
(S)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate, also known as tert-leucine, is an important chemical compound in the field of organic chemistry. It is a chiral auxiliary widely used in the synthesis of various natural products and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Synthesis of tert-Butyl-4-Methyl-3-Oxopiperidine-1-Carboxylate
(Chen Xin-zhi, 2011) explored the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, highlighting its role as an intermediate in the development of a novel protein tyrosine kinase Jak3 inhibitor. The study presents an efficient approach, demonstrating advantages such as easily obtained raw materials and suitability for industrial scale-up.
Stereoselective Syntheses of Substituted tert-Butyl 3-Allyl-4-Hydroxypiperidine-1-Carboxylate
(V. Boev et al., 2015) discusses the reaction of tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives with L-selectride, leading to the formation of tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates. The Mitsunobu reaction applied to these compounds provides insights into potential applications in stereoselective syntheses.
3-Allylation of tert-Butyl 4-Oxopiperidine-1-Carboxylate
The study by (A. I. Moskalenko & V. Boev, 2014) investigated the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi, yielding tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates. These findings are significant for preparing diverse piperidine derivatives.
Stereoselective Synthesis of Piperidine Derivatives Fused with Oxygen Heterocycles
(A. I. Moskalenko & V. Boev, 2014) elaborated on the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with iodides of protected alcohols, leading to N-Boc piperidine derivatives fused with oxygen heterocycles. The study emphasizes the high stereoselectivity of this reaction.
4-tert-Butyloxycarbonyl-6(S)-(Hydroxymethyl)-3(S)-(1-Methylethyl)piperazin-2-One
The work by (Thomas Kolter et al., 1996) examined the structure of the title ester, revealing its potential in developing pharmaceuticals due to its unique chemical properties.
Fluoronaphthyridines as Antibacterial Agents
(D. Bouzard et al., 1992) synthesized a series of compounds including tert-butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate, demonstrating their antibacterial activities. This highlights the potential use of these compounds in therapeutic applications.
Eigenschaften
IUPAC Name |
tert-butyl (3S)-3-methyl-5-oxopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-8-5-9(13)7-12(6-8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXOEWQIZRMJQU-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CN(C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(=O)CN(C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




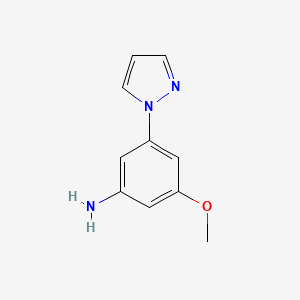
![5-Methyl-6-azaspiro[3.4]octan-7-one](/img/structure/B1432537.png)
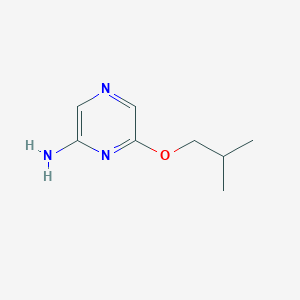
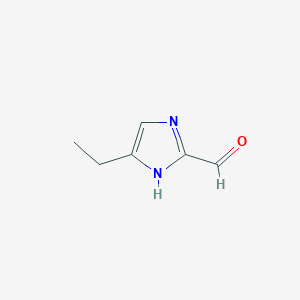
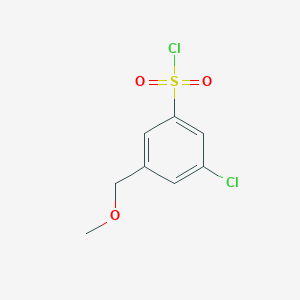

![2-(Pyridin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1432547.png)
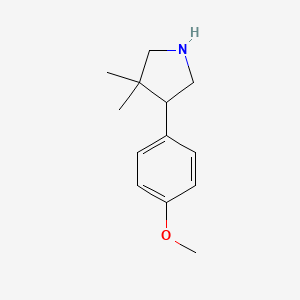


![2-{2-[(2-Cyclopropylethyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1432553.png)
![2,7-Dichloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1432554.png)
